molecular formula C9H12ClNO3 B1378177 Methyl 3-amino-2-methoxybenzoate hydrochloride CAS No. 1187927-19-0

Methyl 3-amino-2-methoxybenzoate hydrochloride

Cat. No. B1378177
M. Wt: 217.65 g/mol
InChI Key: OSEGJDPSUUUNNN-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2-methoxybenzoate hydrochloride” is a chemical compound with the CAS Number: 1187927-19-0 . It has a molecular weight of 217.65 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 3-amino-2-methoxybenzoate hydrochloride . The InChI code for this compound is 1S/C9H11NO3.ClH/c1-12-8-6 (9 (11)13-2)4-3-5-7 (8)10;/h3-5H,10H2,1-2H3;1H .


Physical And Chemical Properties Analysis

“Methyl 3-amino-2-methoxybenzoate hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Conformational Analysis

A study on ortho-substituted diphenyl ethers, including Methyl 3-amino-2-methoxybenzoate hydrochloride, revealed insights into their principal conformations. The research utilized nuclear magnetic resonance, infrared, and ultraviolet spectra, highlighting the "H-inside" and "methoxy-inside" conformations, emphasizing the rapid interconversion of conformational isomers (Chandler, Smith, & Moir, 1964).

Synthesis Techniques

An improvement in the industrial synthesis of metoclopramide, a medication used in medical settings, involved the use of Methyl 3-amino-2-methoxybenzoate. This process included methylation, chlorination, and condensation techniques, showcasing the compound's role in synthesizing complex pharmaceuticals (Murakami, Inukai, Koda, & Nakano, 1971).

Antimicrobial and Antitumor Activities

A study on compounds isolated from the mangrove endophytic fungus Nigrospora sp. identified derivatives of Methyl 3-amino-2-methoxybenzoate. These compounds demonstrated moderate antitumor and antimicrobial activities, suggesting their potential use in developing new therapeutic agents (Xia, Li, Li, Shao, Zhang, Zhang, Liu, Lin, Liu, & She, 2011).

Chemical Structure Characterization

In synthesizing 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, Methyl 3-amino-2-methoxybenzoate was utilized. This research provided valuable insights into its chemical structure through IR, 1H NMR, and MS analysis, highlighting its importance in detailed chemical characterization processes (Wang Yu, 2008).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-amino-2-methoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-12-8-6(9(11)13-2)4-3-5-7(8)10;/h3-5H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEGJDPSUUUNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-methoxybenzoate hydrochloride

CAS RN

1187927-19-0
Record name Benzoic acid, 3-amino-2-methoxy-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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